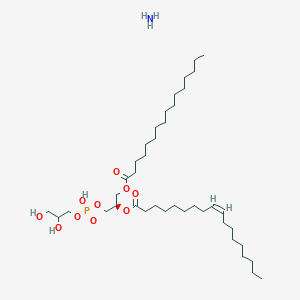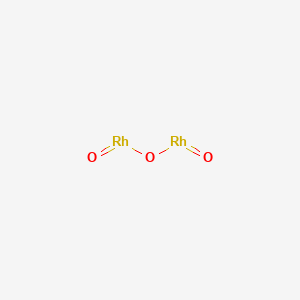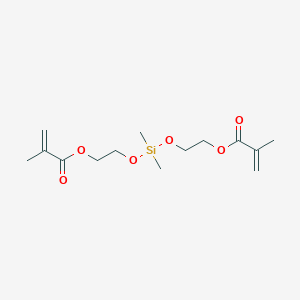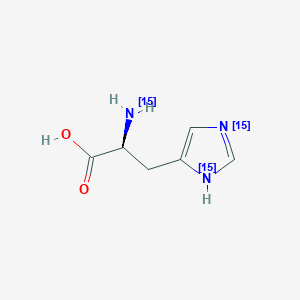
copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one is a complex organofluorine compound that features a copper ion coordinated to a fluorinated hydroxy ketone ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one typically involves the reaction of a copper salt with the corresponding fluorinated hydroxy ketone ligand. Commonly used copper salts include copper(II) chloride or copper(II) acetate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions to ensure complete coordination of the ligand to the copper ion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to a higher oxidation state, which may alter the coordination environment of the ligand.
Reduction: The copper center can be reduced, potentially leading to changes in the ligand coordination.
Substitution: The fluorinated hydroxy ketone ligand can be substituted with other ligands, leading to the formation of new copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can result in a wide variety of new copper complexes with different ligands.
科学研究应用
Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation reactions.
Biology: The compound’s unique properties make it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to the known antimicrobial properties of copper complexes.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism by which copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one exerts its effects involves the coordination of the fluorinated hydroxy ketone ligand to the copper ion. This coordination can influence the electronic properties of the copper center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
相似化合物的比较
Similar Compounds
Copper(II) acetylacetonate: Another copper complex with a different ligand but similar coordination environment.
Copper(II) trifluoroacetate: A copper complex with a fluorinated ligand, similar to the fluorinated hydroxy ketone ligand in the compound of interest.
Uniqueness
Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one is unique due to the presence of multiple fluorine atoms in the ligand, which can significantly alter the electronic properties of the copper center. This makes it particularly useful in applications where strong electron-withdrawing effects are desired.
属性
分子式 |
C20H22CuF14O4 |
|---|---|
分子量 |
655.9 g/mol |
IUPAC 名称 |
copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one |
InChI |
InChI=1S/2C10H11F7O2.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,19H,1-3H3;/b2*6-4-; |
InChI 键 |
COTRUGCNCHHVPD-IHJILFKMSA-N |
手性 SMILES |
CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.[Cu] |
规范 SMILES |
CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)





![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

